molecular formula C12H11NO4S2 B052122 4-(4-Methoxybenzoyl)thiophene-2-sulfonamide CAS No. 118976-97-9

4-(4-Methoxybenzoyl)thiophene-2-sulfonamide

Cat. No.: B052122
CAS No.: 118976-97-9
M. Wt: 297.4 g/mol
InChI Key: CNGDZXAWOIPFFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methoxybenzoyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C12H11NO4S2 and its molecular weight is 297.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.36e-05 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

118976-97-9

Molecular Formula

C12H11NO4S2

Molecular Weight

297.4 g/mol

IUPAC Name

4-(4-methoxybenzoyl)thiophene-2-sulfonamide

InChI

InChI=1S/C12H11NO4S2/c1-17-10-4-2-8(3-5-10)12(14)9-6-11(18-7-9)19(13,15)16/h2-7H,1H3,(H2,13,15,16)

InChI Key

CNGDZXAWOIPFFX-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)C2=CSC(=C2)S(=O)(=O)N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CSC(=C2)S(=O)(=O)N

melting_point

174.0 °C

solubility

3.36e-05 M

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 2.98 g (0.01 mol) of product from Step B suspended in 75 ml CH2Cl2 was added excess thionyl chloride and the resulting suspension was stirred, and heated at reflux for 1.5 hours to give a homogeneous solution. The thionyl chloride was evaporated and the residue was extracted with CHCl3 after ice had been added. The organic extract was washed with brine, dried and the solvent evaporated to give a yellow oil. This was taken up in acetone and treated with 5 ml of concentrated NH4OH dropwise. After stirring for 15 minutes, this was extracted with chloroform and the extract was dried. Filtration and evaporation of the solvent gave the desired product as a yellow solid, m.p. 173°-175° C.
Quantity
2.98 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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